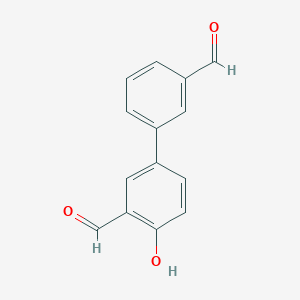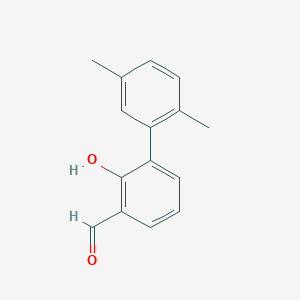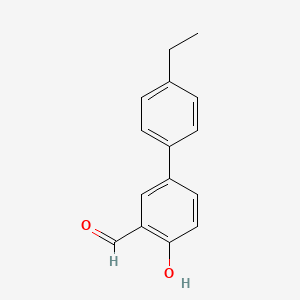
6-(4-Formylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Formylphenyl)-2-formylphenol, 95% (6-(4-FPF)-2-FP) is a phenolic compound with a wide range of applications. It is a colorless solid with a melting point of about 80°C and is soluble in organic solvents such as methanol and ethanol. 6-(4-FPF)-2-FP has been used in various fields from medicine to agriculture. It has been found to have anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide.
Wissenschaftliche Forschungsanwendungen
6-(4-FPF)-2-FP has a wide range of scientific research applications. It has been used in studies related to anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide. In addition, 6-(4-FPF)-2-FP has been used in studies related to the inhibition of the enzyme aromatase, which is involved in the synthesis of estrogen. It has also been used in studies related to the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Wirkmechanismus
The mechanism of action of 6-(4-FPF)-2-FP is not yet fully understood. However, it is believed to act by inhibiting the enzymes aromatase and COX-2. Aromatase is involved in the synthesis of estrogen, and COX-2 is involved in inflammation and pain. In addition, 6-(4-FPF)-2-FP may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
6-(4-FPF)-2-FP has been found to have anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide. In addition, it has been found to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. It has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 6-(4-FPF)-2-FP may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-FPF)-2-FP in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and can be stored for long periods of time. The limitations of using 6-(4-FPF)-2-FP in lab experiments include its low solubility in water and its low melting point, which may make it difficult to handle.
Zukünftige Richtungen
The potential future directions for 6-(4-FPF)-2-FP include further research into its anti-cancer, anti-inflammatory, and antioxidant properties. In addition, further research into the mechanism of action of 6-(4-FPF)-2-FP could lead to new applications for the compound, such as in the treatment of various diseases. Additionally, further research into the synthesis and purification of 6-(4-FPF)-2-FP could lead to improved methods of production and increased yields. Finally, further research into the safety and toxicity of 6-(4-FPF)-2-FP could lead to improved safety protocols when using the compound in lab experiments.
Synthesemethoden
6-(4-FPF)-2-FP can be synthesized from 4-hydroxybenzaldehyde and 2-formylphenol. The reaction is carried out in a two-step process, first by reacting 4-hydroxybenzaldehyde with 2-formylphenol in the presence of an acid catalyst, followed by the addition of a base to the reaction mixture. The reaction yields a white solid which is then purified by column chromatography.
Eigenschaften
IUPAC Name |
3-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZRJGGAJBRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685054 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1261985-17-4 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














